molecular formula C20H22ClN3O3 B2936849 N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide CAS No. 499197-54-5

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide

Cat. No.: B2936849
CAS No.: 499197-54-5
M. Wt: 387.86
InChI Key: GFWMBIORYIANMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide features a benzodioxole core linked via an ethanamide bridge to a piperazine ring substituted with a 5-chloro-2-methylphenyl group. This structure is characteristic of ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors), where the piperazine moiety often modulates receptor affinity and selectivity . Key properties include a molecular weight of ~429.9 g/mol (based on its acetylated analog in ) and predicted physicochemical parameters such as a pKa of 12.56, suggesting moderate basicity conducive to blood-brain barrier penetration .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14-2-3-15(21)10-17(14)24-8-6-23(7-9-24)12-20(25)22-16-4-5-18-19(11-16)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWMBIORYIANMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitutions on the Benzodioxole Ring

  • N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide (): Incorporates a 6-acetyl group, increasing molecular weight (429.9 g/mol) and polarity. This substitution may reduce lipophilicity (predicted density: 1.334 g/cm³) and alter metabolic stability compared to the target compound .

Variations in the Piperazine Substituents

  • N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-fluorophenyl)piperazinyl)ethanamide (): Substitutes the 5-chloro-2-methylphenyl group with a 2-fluorophenyl moiety. Fluorine’s electronegativity and smaller size may enhance binding to receptors sensitive to steric hindrance but reduce lipophilicity compared to chloro-methyl groups .
  • BI82751 (): Features a 3,5-bis(trifluoromethyl)phenyl group on piperazine.

Linker Modifications

  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone (): Replaces the ethanamide linker with a ketone group. This change eliminates hydrogen-bonding capacity, which may reduce interactions with polar residues in target proteins, altering pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Source) Piperazine Substituent Benzodioxole Substituent Linker Type Molecular Weight (g/mol) Key Features
Target Compound 5-Chloro-2-methylphenyl None Ethanamide ~429.9 Balanced lipophilicity; chloro and methyl optimize steric/electronic effects
N-(6-Acetylbenzodioxolen-5-YL) Analog () 5-Chloro-2-methylphenyl 6-Acetyl Ethanamide 429.9 Increased polarity; potential metabolic liability
2-Fluorophenyl Analog () 2-Fluorophenyl None Ethanamide Not reported Enhanced electronegativity; reduced steric bulk
BI82751 () 3,5-Bis(trifluoromethyl)phenyl Benzo[3,4-d]dioxole-5-ylmethyl Ethanamide 489.41 High metabolic stability; steric bulk may limit receptor access
Methanone Derivative () 5-Chloro-2-methoxyphenyl Benzodioxol-5-ylmethyl Methanone Not reported Reduced hydrogen bonding; altered pharmacokinetics

Research Findings and Implications

  • Receptor Affinity : The 5-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) and fits into hydrophobic receptor pockets, a feature absent in fluorine-substituted analogs .
  • Metabolic Stability : Trifluoromethyl groups (e.g., BI82751) improve resistance to oxidative metabolism but may reduce bioavailability due to increased molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.